3-Chloro-4-morpholinophenylboronic acid

説明

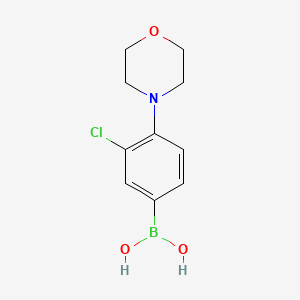

3-Chloro-4-morpholinophenylboronic acid is a useful research compound. Its molecular formula is C10H13BClNO3 and its molecular weight is 241.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 3-Chloro-4-morpholinophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . The compound plays a crucial role in this reaction, contributing to the formation of carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . It is also environmentally benign . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of the action of this compound is the successful formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The stability of the compound also suggests that it may be resistant to various environmental factors, although more research is needed to confirm this.

生物活性

3-Chloro-4-morpholinophenylboronic acid (CAS Number: 1426246-59-4) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its boronic acid functional group, which plays a crucial role in various biochemical interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BClN₃O₂ |

| Molecular Weight | 241.6 g/mol |

| Density | 1.4 g/cm³ |

| Melting Point | 242-247 °C |

| Boiling Point | 306 °C |

Boronic Acid Functionality : The boronic acid group in this compound allows it to form reversible covalent bonds with diols, which is significant for its interactions with biological molecules. This property is exploited in the design of inhibitors for various enzymes.

Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, potentially including proteases and kinases, which are critical in various signaling pathways. For example, the interaction with tyrosinase suggests its role as a potential inhibitor in melanin production, which is relevant for treating pigmentation disorders and neurodegenerative diseases like Parkinson's disease .

Biological Activities

- Anticancer Activity : Studies have shown that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents.

- Biochemical Probes : Its ability to interact with various biomolecules positions it as a valuable tool for biochemical research, particularly in studying enzyme functions and cellular processes .

Case Study 1: Inhibition of Tyrosinase

A detailed study focused on the inhibition of tyrosinase by derivatives of phenylboronic acids, including this compound. The findings indicated that the presence of chlorine enhanced the inhibitory effect on tyrosinase extracted from Agaricus bisporus, suggesting potential applications in skin whitening products and treatments for hyperpigmentation .

Case Study 2: Anticancer Efficacy

In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. These effects were attributed to its ability to disrupt critical signaling pathways involved in cell survival. The compound was tested against breast cancer cells, showing promising results in reducing cell viability at specific concentrations.

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Cellular Effects : The compound influences cellular metabolism and gene expression, leading to alterations in cell signaling pathways that regulate growth and apoptosis.

- Dosage Dependency : The biological effects observed are often dose-dependent, with lower concentrations exhibiting beneficial effects while higher doses may lead to cytotoxicity.

- Potential Therapeutic Applications : Given its diverse biological activities, ongoing research aims to explore its potential as a therapeutic agent in oncology and dermatology .

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

The primary application of 3-Chloro-4-morpholinophenylboronic acid lies in its role as a reagent in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to couple with aryl or vinyl halides under palladium catalysis facilitates the development of complex organic molecules.

Table 1: Key Characteristics of Suzuki-Miyaura Coupling

| Parameter | Details |

|---|---|

| Catalyst | Palladium (Pd) |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Toluene or ethanol |

| Reaction Temperature | Typically room temperature |

| Products | Biaryl compounds |

Oxidation Reactions

The boronic acid functionality can be oxidized to yield phenolic derivatives, expanding the utility of this compound in synthetic pathways.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its boron-containing structure allows it to interact with biological targets, making it a candidate for drug development.

Case Study: Enzyme Inhibition

Research has shown that boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site residues. For instance, studies indicate that derivatives of this compound may inhibit proteases, which are crucial in various disease processes.

Material Science

The compound is also utilized in the synthesis of advanced materials, including polymers and hydrogels. Its functional groups allow for the formation of cross-linked networks that can respond to environmental stimuli.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Drug Delivery Systems | Utilized in creating bioresponsive hydrogels |

| Polymer Synthesis | Forms stable nanoparticles for therapeutic delivery |

| Smart Materials | Incorporates into materials that respond to pH changes |

Biochemical Applications

In biochemical research, this compound is employed as a molecular probe and in the development of boron-based compounds for studying biological systems. Its unique reactivity allows researchers to explore new pathways and mechanisms within cellular environments.

特性

IUPAC Name |

(3-chloro-4-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYNSBCEZWQQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N2CCOCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。